molecular formula C13H12Br2N2O5 B11483817 5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11483817
M. Wt: 436.05 g/mol
InChI Key: GLYUBOXESAYZJW-UHFFFAOYSA-N
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Description

5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a benzodioxole core substituted with bromine and methoxy groups, linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodioxole Core: Starting with a suitable precursor, such as a methoxy-substituted benzene, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazole ring. This can involve the use of reagents like ethyl bromoacetate and sodium hydride in a solvent like dimethylformamide (DMF).

    Final Coupling: The benzodioxole and oxazole intermediates are coupled under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atoms can be reduced to hydrogen, leading to debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4,6-Dichloro-7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
  • 5-[(4,6-Difluoro-7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms can enhance its electron-withdrawing properties, potentially leading to different interactions compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C13H12Br2N2O5

Molecular Weight

436.05 g/mol

IUPAC Name

5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H12Br2N2O5/c1-19-10-8(14)6(9(15)11-12(10)21-4-20-11)2-5-3-7(13(16)18)17-22-5/h5H,2-4H2,1H3,(H2,16,18)

InChI Key

GLYUBOXESAYZJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)Br)CC3CC(=NO3)C(=O)N)Br

Origin of Product

United States

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